9,10-Dimethoxy-6-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione
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Overview
Description
9,10-DIMETHOXY-6-[4-(4-METHYLPIPERAZINO)-4-OXOBUTYL]-6,6A-DIHYDROISOINDOLO[2,1-A]QUINAZOLINE-5,11-DIONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-DIMETHOXY-6-[4-(4-METHYLPIPERAZINO)-4-OXOBUTYL]-6,6A-DIHYDROISOINDOLO[2,1-A]QUINAZOLINE-5,11-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isoindolo[2,1-a]quinazoline Core: This can be achieved through a cyclization reaction involving an appropriate aniline derivative and a suitable aldehyde or ketone.
Introduction of the Methoxy Groups: Methoxylation can be performed using methanol in the presence of a strong acid catalyst.
Attachment of the Piperazine Moiety: This step involves the reaction of the intermediate with 4-methylpiperazine under basic conditions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for substitution reactions vary, but common reagents include halogens (for electrophilic substitution) and nucleophiles like amines and thiols.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
9,10-DIMETHOXY-6-[4-(4-METHYLPIPERAZINO)-4-OXOBUTYL]-6,6A-DIHYDROISOINDOLO[2,1-A]QUINAZOLINE-5,11-DIONE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 9,10-DIMETHOXY-6-[4-(4-METHYLPIPERAZINO)-4-OXOBUTYL]-6,6A-DIHYDROISOINDOLO[2,1-A]QUINAZOLINE-5,11-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- 9,10-Dimethoxy-2-(2,4,6-trimethylanilino)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one
- 6,7-Dihydro-9,10-dimethoxy-2-(2,4,6-trimethylphenyl)amino-4H-pyrimido[6,1-a]isoquinolin-4-one
Uniqueness
What sets 9,10-DIMETHOXY-6-[4-(4-METHYLPIPERAZINO)-4-OXOBUTYL]-6,6A-DIHYDROISOINDOLO[2,1-A]QUINAZOLINE-5,11-DIONE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C26H30N4O5 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
9,10-dimethoxy-6-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-6aH-isoindolo[2,3-a]quinazoline-5,11-dione |
InChI |
InChI=1S/C26H30N4O5/c1-27-13-15-28(16-14-27)21(31)9-6-12-29-24-18-10-11-20(34-2)23(35-3)22(18)26(33)30(24)19-8-5-4-7-17(19)25(29)32/h4-5,7-8,10-11,24H,6,9,12-16H2,1-3H3 |
InChI Key |
BORTYVWDUWLHLP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCCN2C3C4=C(C(=C(C=C4)OC)OC)C(=O)N3C5=CC=CC=C5C2=O |
Origin of Product |
United States |
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